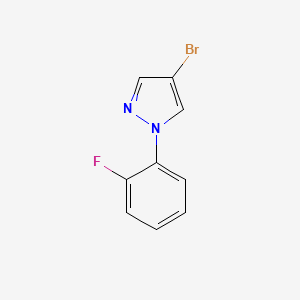

4-Bromo-1-(2-fluorophenyl)-1H-pyrazole

説明

Significance of Pyrazole (B372694) Core in Contemporary Chemical and Biological Sciences

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. ignited.in Its unique chemical properties, including its aromaticity and the ability of its nitrogen atoms to engage in hydrogen bonding, make it a "privileged scaffold." nih.govorientjchem.org This means the pyrazole core is a recurring motif in a multitude of biologically active compounds.

In the realm of pharmaceuticals, pyrazole derivatives have demonstrated a vast array of therapeutic applications. They are integral to the structure of drugs with anti-inflammatory, anticancer, antimicrobial, analgesic, and antidepressant properties. spast.orgmdpi.com The metabolic stability of the pyrazole ring is a significant factor in its frequent use in drug design, contributing to the development of numerous approved therapeutic agents. nih.gov The versatility of the pyrazole core allows for the introduction of various functional groups, enabling chemists to fine-tune the pharmacological profile of new molecular entities. researchgate.net

Beyond medicine, pyrazole derivatives are utilized in agrochemicals as herbicides and insecticides, and in materials science for the development of dyes and fluorescent substances. globalresearchonline.net

Overview of Halogenated Pyrazole Derivatives in Academic Inquiry

The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—onto the pyrazole ring significantly modifies the compound's physicochemical properties. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. globalresearchonline.net Consequently, halogenated pyrazole derivatives are a subject of intense academic and industrial research.

Brominated pyrazoles, in particular, serve as versatile synthetic intermediates. The bromine atom can be readily substituted or used as a handle in cross-coupling reactions to build more complex molecular architectures. ontosight.ai Fluorinated pyrazoles are also of great interest, as the inclusion of fluorine can enhance metabolic stability and binding affinity, properties that are highly desirable in drug candidates. researchgate.net Research has shown that halogenated pyrazoles are key components in the development of agents targeting a range of diseases, underscoring their importance in medicinal chemistry. nih.gov

Specific Research Focus: 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole

The compound this compound is a specific example of a halogenated pyrazole derivative. It combines the pyrazole core with a bromine substituent at the 4-position and a 2-fluorophenyl group at the 1-position. While extensive, detailed research findings on this specific molecule are not widely available in peer-reviewed literature, its structural features suggest its potential as a building block in synthetic and medicinal chemistry.

Below is a table summarizing the available chemical data for this compound.

| Property | Value |

| Molecular Formula | C9H6BrFN2 |

| Monoisotopic Mass | 239.96983 Da |

| Predicted XlogP | 2.7 |

This data is sourced from PubChem and is predictive. uni.lu

The synthesis of 4-bromo-pyrazoles is generally achieved through the bromination of a pyrazole precursor. globalresearchonline.net The attachment of the 2-fluorophenyl group at the N1 position can be accomplished through various condensation reactions, a common method being the reaction of a substituted hydrazine (B178648) with a 1,3-dicarbonyl compound. researchgate.net However, a specific, detailed synthetic protocol for this compound is not readily found in the surveyed scientific literature.

The combination of the bromo and fluoro substituents on the phenylpyrazole scaffold makes this compound an interesting candidate for further investigation in drug discovery programs and as an intermediate in organic synthesis.

Structure

3D Structure

特性

IUPAC Name |

4-bromo-1-(2-fluorophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2/c10-7-5-12-13(6-7)9-4-2-1-3-8(9)11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWIDXFFPCMKLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(C=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650463 | |

| Record name | 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-81-6 | |

| Record name | 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to 4 Bromo 1 2 Fluorophenyl 1h Pyrazole

Regioselective Synthesis of the Pyrazole (B372694) Heterocycle

Cyclocondensation Reactions with Aryl Hydrazines and Carbonyl Compounds

The condensation of an aryl hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent is a foundational method for pyrazole synthesis. To obtain the 1-(2-fluorophenyl)pyrazole core, 2-fluorophenylhydrazine (B1330851) is a key starting material. The choice of the 1,3-dicarbonyl component is crucial for the final substitution pattern of the pyrazole ring.

When a non-symmetrical 1,3-diketone is reacted with a monosubstituted hydrazine, a mixture of two regioisomeric pyrazoles can be formed. nih.gov However, the use of specific solvents can enhance the regioselectivity of this reaction. For instance, employing aprotic dipolar solvents like N,N-dimethylacetamide has been shown to improve the regioselectivity in the synthesis of 1-arylpyrazoles compared to traditional protic solvents like ethanol (B145695). nih.gov

A direct approach to 4-bromo-1-(2-fluorophenyl)-1H-pyrazole via this method would involve the cyclocondensation of 2-fluorophenylhydrazine with a pre-brominated 1,3-dicarbonyl compound, such as 3-bromo-2,4-pentanedione. This one-pot approach can be highly efficient and regioselective.

Table 1: Examples of Cyclocondensation for Pyrazole Synthesis

| Aryl Hydrazine | 1,3-Dicarbonyl Compound | Catalyst/Conditions | Product | Reference |

| Phenylhydrazine | Acetylacetone | H2SO4/SiO2, solvent-free | 4-Bromo-3,5-dimethyl-1-phenylpyrazole | organic-chemistry.org |

| Arylhydrazines | Various 1,3-diketones | N-Bromosaccharin, H2SO4/SiO2 | 4-Bromo-1,3,5-trisubstituted pyrazoles | organic-chemistry.org |

| 2-Fluorophenylhydrazine | 3-Bromo-2,4-pentanedione | Acid catalyst | 4-Bromo-1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazole | Hypothetical based on organic-chemistry.org |

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions offer a powerful and often highly regioselective route to five-membered heterocycles like pyrazoles. This strategy involves the reaction of a 1,3-dipole with a dipolarophile.

Sydnones, which are mesoionic aromatic compounds, can act as stable 1,3-dipoles in cycloaddition reactions with alkynes to yield pyrazoles. nih.gov A specific and direct route to the 1-(2-fluorophenyl)pyrazole core involves the use of a 3-(2-fluorophenyl)sydnone. This sydnone (B8496669) can be synthesized from N-(2-fluorophenyl)glycine through nitrosation and subsequent cyclodehydration. nih.govresearchgate.net

The 1,3-dipolar cycloaddition of the 3-(2-fluorophenyl)sydnone with an appropriate alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), proceeds with the extrusion of carbon dioxide to form the corresponding 1-(2-fluorophenyl)pyrazole. nih.govresearchgate.net While this method is effective for constructing the core, the resulting pyrazole from DMAD would have carboxylate groups at positions 3 and 4. To achieve the target 4-bromo derivative, a different alkynyl dipolarophile containing a bromine atom or a precursor to it would be necessary, or subsequent functionalization of the pyrazole ring would be required.

Table 2: Synthesis of 1-(2-Fluorophenyl)pyrazoles via Sydnone Cycloaddition

| Sydnone | Dipolarophile | Solvent | Product | Reference |

| 3-(2-Fluorophenyl)sydnone | Dimethyl acetylenedicarboxylate (DMAD) | Toluene (B28343) or Xylene | Dimethyl 1-(2-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate | nih.govresearchgate.net |

| 3-(2,4-Dimethylphenyl)sydnone | Dimethyl acetylenedicarboxylate (DMAD) | - | Dimethyl 1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate | nih.gov |

The reaction of diazo compounds with alkynes is another classic 1,3-dipolar cycloaddition for pyrazole synthesis. To introduce the bromine at the C4 position, an alkynyl bromide can be utilized as the dipolarophile. The regioselectivity of this reaction is a critical consideration.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, provide an efficient and atom-economical approach to complex molecules. rsc.orgnih.govnih.govpreprints.org A photocatalytic one-pot three-component reaction has been developed for the regioselective synthesis of bromo-substituted pyrazoles. organic-chemistry.org This method utilizes enaminones, hydrazines, and carbon tetrabromide (CBr4) as the bromine source, facilitated by a photocatalyst under mild conditions. organic-chemistry.org This strategy allows for the simultaneous formation of the pyrazole ring and the introduction of the bromine atom at the C4 position.

Table 3: Multicomponent Synthesis of Bromo-Substituted Pyrazoles

Bromination Strategies for the Pyrazole Core

For synthetic routes that first construct the 1-(2-fluorophenyl)-1H-pyrazole core, a subsequent regioselective bromination at the C4 position is required. The pyrazole ring is an aromatic system, and the C4 position is generally the most susceptible to electrophilic substitution. globalresearchonline.net

Various brominating agents can be employed for this purpose, with N-bromosuccinimide (NBS) and N-bromosaccharin being common choices. organic-chemistry.org The reaction conditions, such as the solvent and catalyst, can be optimized to ensure high regioselectivity and yield. For instance, the bromination of pyrazoles can be carried out under mild conditions in solvents like carbon tetrachloride or even water. researchgate.net

A one-pot procedure that combines the initial pyrazole synthesis via cyclocondensation with a subsequent in-situ bromination has been reported to be highly effective. organic-chemistry.org In this approach, after the formation of the pyrazole from a 1,3-diketone and an arylhydrazine, a brominating agent like N-bromosaccharin is added to the reaction mixture, leading directly to the 4-bromopyrazole derivative. organic-chemistry.org

Table 4: Brominating Agents and Conditions for Pyrazole Synthesis

| Pyrazole Substrate | Brominating Agent | Conditions | Product | Reference |

| 1,3,5-Trisubstituted pyrazoles | N-Bromosaccharin | H2SO4/SiO2, solvent-free | 4-Bromo-1,3,5-trisubstituted pyrazoles | organic-chemistry.org |

| Pyrazoles | N-Halosuccinimides (NBS, NCS) | CCl4 or water | 4-Halopyrazoles | researchgate.net |

| 4-Substituted NH-free indazoles | N-Bromosuccinimide (NBS) | DMF, 80 °C | 7-Bromo-4-substituted indazoles | nih.gov |

Direct Halogenation at the 4-Position of Pyrazole

The introduction of a bromine atom at the 4-position of a pre-formed 1-(2-fluorophenyl)-1H-pyrazole ring is a common and direct approach. This electrophilic substitution reaction is highly regioselective for the C4 position of the pyrazole ring, which is electronically activated for such transformations. Various brominating agents can be employed for this purpose, with N-Bromosuccinimide (NBS) being a widely used reagent due to its mild nature and ease of handling. jmcs.org.mxresearchgate.net

The reaction is typically carried out in a suitable organic solvent, such as chloroform (B151607) or carbon tetrachloride, and may or may not require a catalyst. The reaction proceeds under mild conditions, often at room temperature, to afford the desired 4-bromo product in good yields. researchgate.net The regioselectivity is governed by the electronic properties of the pyrazole ring, where the C4 position is the most nucleophilic and thus most susceptible to electrophilic attack.

| Brominating Agent | Solvent | Temperature | Yield (%) | Reference |

| N-Bromosuccinimide (NBS) | Chloroform | Room Temperature | High | jmcs.org.mxresearchgate.net |

| Bromine in Acetic Acid | Acetic Acid | Room Temperature | Good | jmcs.org.mx |

| N-Bromosaccharin | Solvent-free | Room Temperature | Excellent | jmcs.org.mx |

Influence of Activating Groups on Bromination Efficiency

The efficiency of the bromination reaction is significantly influenced by the nature of the substituents on both the pyrazole and the N-phenyl rings. The 2-fluorophenyl group at the N1-position is generally considered a deactivating group due to the electron-withdrawing nature of the fluorine atom. However, its influence on the pyrazole ring's reactivity is complex. The pyrazole ring itself is an electron-rich heterocycle, which facilitates electrophilic substitution.

N-Alkylation Strategies for Introducing the 2-Fluorophenyl Moiety

An alternative synthetic strategy involves the initial preparation of 4-bromopyrazole, followed by the introduction of the 2-fluorophenyl group at the N-1 position. This approach is particularly useful when 4-bromopyrazole is a readily available starting material.

Alkylation of Pyrazole Nitrogen (N-1 Position)

The N-arylation of 4-bromopyrazole can be achieved through several methods, with transition metal-catalyzed cross-coupling reactions being the most prominent. The Chan-Lam coupling, which utilizes copper catalysts, and the Buchwald-Hartwig amination, which employs palladium catalysts, are powerful tools for the formation of the N-aryl bond. researchgate.netorganic-chemistry.orgorganic-chemistry.org

These reactions typically involve the coupling of 4-bromopyrazole with a suitable 2-fluorophenylating agent, such as 2-fluorophenylboronic acid (for Chan-Lam and Suzuki-type couplings) or 1-fluoro-2-halobenzene in the presence of an amine (for Buchwald-Hartwig amination). mdpi.comresearchgate.net The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.

| Coupling Reaction | Catalyst | Ligand | Base | Solvent | Temperature |

| Chan-Lam Coupling | Cu(OAc)₂ | Pyridine | Triethylamine | Dichloromethane | Room Temperature |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 100 °C |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/Water | Reflux |

Regioselective N-Alkylation Optimization

A key challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity, as alkylation can potentially occur at either of the two nitrogen atoms. In the case of 4-bromopyrazole, the two nitrogen atoms are equivalent, simplifying the regioselectivity issue. However, for other substituted pyrazoles, the reaction conditions must be carefully optimized to favor alkylation at the desired nitrogen atom. Factors such as the steric hindrance of the substituents on the pyrazole ring and the nature of the alkylating agent and catalyst can influence the regiochemical outcome. nih.gov

Advanced Coupling Reactions for Molecular Assembly

Beyond the initial construction of the this compound scaffold, advanced coupling reactions can be employed for further molecular diversification. The bromine atom at the 4-position serves as a versatile handle for introducing a wide range of functional groups through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. rsc.orgrhhz.netnih.gov In this reaction, this compound can be coupled with various boronic acids or esters in the presence of a palladium catalyst and a base to introduce aryl, heteroaryl, or vinyl substituents at the 4-position. The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and functional group tolerance. nih.govmdpi.com

Similarly, the Buchwald-Hartwig amination can be employed to introduce nitrogen-based nucleophiles at the 4-position, providing access to a variety of 4-amino-1-(2-fluorophenyl)-1H-pyrazole derivatives. researchgate.netorganic-chemistry.orgorganic-chemistry.org This reaction involves the palladium-catalyzed coupling of the bromo-pyrazole with primary or secondary amines.

| Coupling Reaction | Substrate | Coupling Partner | Catalyst | Ligand | Base | Product |

| Suzuki-Miyaura | This compound | Arylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | 4-Aryl-1-(2-fluorophenyl)-1H-pyrazole |

| Buchwald-Hartwig | This compound | Primary/Secondary Amine | Pd₂(dba)₃ | BINAP | NaOtBu | 4-Amino-1-(2-fluorophenyl)-1H-pyrazole |

Suzuki-Miyaura Coupling for Aryl-Pyrazole Linkages

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryl compounds, including the formation of the aryl-pyrazole bond in this compound. nih.govresearchgate.netnih.govmdpi.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with a halide. nih.gov The versatility of this method allows for the reaction of a wide array of substrates with notable tolerance for various functional groups. researchgate.net

Optimization of Catalytic Systems (e.g., Ruphos-Pd)

The efficiency of the Suzuki-Miyaura coupling is heavily reliant on the catalytic system employed. Modern advancements have led to the development of sophisticated palladium precatalysts and ligands that enhance reaction rates and yields. For instance, the use of RuPhos, a bulky phosphine (B1218219) ligand, in conjunction with a palladium source has been shown to be effective in challenging coupling reactions. preprints.org Catalyst systems like RuPhos Pd G4 are designed to provide enhanced stability to the palladium catalyst, thereby minimizing decomposition and undesirable side reactions. researchgate.net The choice of catalyst and ligand is crucial, as demonstrated by studies where different palladium sources and ligands, such as SPhos and XPhos, have been shown to provide superior yields in the coupling of unprotected azoles. nih.gov

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and its application in the Suzuki-Miyaura coupling for pyrazole synthesis is well-documented. researchgate.netrhhz.netnih.govijream.org Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times, often from hours to minutes, and improved product yields. rhhz.netnih.gov This technique allows for precise control over reaction conditions such as temperature and pressure, which can be optimized to enhance the efficiency of the coupling process. researchgate.net The use of microwave irradiation has been successfully applied to the synthesis of various 4-substituted pyrazole derivatives, demonstrating its broad applicability. rhhz.net

Strategies for Addressing Low Yields in Bromine-Substituted Systems

Synthesizing bromine-substituted systems like this compound can present challenges, including the potential for low product yields. Several strategies can be employed to mitigate this issue. Optimizing reaction parameters such as the choice of solvent, base, and catalyst loading is a primary approach. mdpi.comresearchgate.net For instance, the use of different bases like K₃PO₄ or Cs₂CO₃ and solvents such as toluene or 1,4-dioxane (B91453) can significantly impact the reaction outcome. mdpi.com Additionally, the presence of electron-withdrawing groups on the aryl halide and electron-donating groups on the aryl boronic acid can enhance the reaction rate. researchgate.net In cases where debromination is a competing side reaction, the use of specific catalyst systems, such as a tandem XPhosPdG2/XPhos catalyst, has been shown to be effective. rsc.org

Sonogashira Coupling and Other Cross-Coupling Methods

The Sonogashira coupling reaction provides an alternative pathway for the functionalization of pyrazole rings. This palladium and copper co-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. organic-chemistry.orgnih.gov While typically requiring anhydrous and anaerobic conditions, modern protocols have been developed that are more tolerant of air and moisture. organic-chemistry.org The Sonogashira reaction has been successfully used in the synthesis of 4-alkynyl-substituted heterocycles from their bromo-substituted precursors. nih.gov

Other cross-coupling methods, though less commonly cited for this specific compound, also offer potential synthetic routes. The principles of palladium-catalyzed cross-coupling are broadly applicable to a range of substrates and coupling partners. nih.govrsc.org

Palladium-Catalyzed Direct C-H Bond Arylation

A more atom-economical approach to forming the aryl-pyrazole bond is through direct C-H bond arylation. This method avoids the need for pre-functionalized starting materials like organoboron compounds. nih.gov Palladium-catalyzed direct arylation can selectively form C-C bonds between an aryl halide and a C-H bond of the pyrazole ring. rsc.orgnih.gov Research has shown that a simple, phosphine-free catalytic system, such as Pd(OAc)₂, can be used to arylate the C5 position of N-protected pyrazoles that have a bromo substituent at the C4 position, without cleavage of the C-Br bond. rsc.org This demonstrates the high chemoselectivity that can be achieved with this method.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions offer a classical yet effective method for the synthesis of N-aryl pyrazoles. One common approach involves the reaction of a substituted hydrazine, such as (2-fluorophenyl)hydrazine, with a 1,3-dicarbonyl compound. This condensation reaction leads to the formation of the pyrazole ring. Subsequent bromination of the pyrazole ring, for instance at the C4 position, would yield the desired this compound. jmcs.org.mxresearchgate.net

Purification and Isolation Techniques in Synthetic Protocols

The successful synthesis of this compound relies on effective purification and isolation techniques to remove impurities, unreacted starting materials, and byproducts. The choice of method is dictated by the physical and chemical properties of the target compound and the nature of the impurities present. Commonly employed techniques include chromatographic methods and recrystallization.

Chromatography is a cornerstone of purification in organic synthesis, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Silica (B1680970) Gel Chromatography:

Column chromatography using silica gel is a widely adopted method for the purification of pyrazole derivatives. rsc.orgwiley-vch.deicm.edu.pl Silica gel, a polar stationary phase, effectively separates compounds based on their polarity. Less polar compounds elute faster, while more polar compounds have a stronger affinity for the silica gel and elute more slowly. The choice of eluent, or mobile phase, is critical and is often a mixture of a non-polar solvent (like hexane (B92381) or pentane) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether). rsc.orgmdpi.com The ratio of these solvents is optimized to achieve the best separation.

For instance, in the synthesis of various substituted pyrazoles, crude products are often purified by column chromatography on silica gel. wiley-vch.deicm.edu.pl The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product. wiley-vch.dersc.org After collection, the solvent is evaporated to yield the purified compound. wiley-vch.demdpi.com

| Stationary Phase | Mobile Phase (Eluent) | Application Example |

| Silica Gel | Ethyl acetate/hexane (1:4) | Purification of bicyclic pyrazole products. wiley-vch.de |

| Silica Gel | Petroleum ether: ethyl acetate (50:1) | Isolation of various pyrazole derivatives. rsc.org |

| Silica Gel | Pentanes:Et2O (9:1 to 4:1) | Purification of vinyl bromides. rsc.org |

| Silica Gel | Ethyl acetate–n-hexane (1:20) | Purification of 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. mdpi.com |

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

RP-HPLC is a high-resolution analytical and preparative technique that utilizes a non-polar stationary phase (commonly C18-modified silica) and a polar mobile phase. This method is particularly useful for the analysis and purification of compounds that are not well-suited for normal-phase chromatography. While specific examples for this compound are not detailed in the provided context, RP-HPLC is a standard technique for purity assessment and purification of a wide range of organic molecules, including heterocyclic compounds. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to control pH.

Recrystallization:

Recrystallization is a powerful purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either highly soluble or insoluble at all temperatures.

The process involves dissolving the crude solid in a minimum amount of a hot solvent to form a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. Impurities that are more soluble remain in the mother liquor, while insoluble impurities can be removed by hot filtration. The purified crystals are then collected by filtration. For some pyrazole derivatives, recrystallization from solvents like ethanol has been used for further purification after initial isolation. icm.edu.pl

Other Isolation Procedures:

Following a reaction, initial workup procedures are crucial for isolating the crude product before final purification. These steps often involve:

Extraction: The reaction mixture is often quenched with water and extracted with an organic solvent like ethyl acetate or dichloromethane. icm.edu.plmdpi.com This separates the desired organic product from inorganic salts and water-soluble impurities.

Washing: The organic layer is typically washed with water and/or a brine solution to remove any remaining water-soluble impurities. icm.edu.pl

Drying: The organic extract is dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na2SO4), to remove residual water. icm.edu.plmdpi.com

Solvent Evaporation: The solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude product, which is then subjected to purification by chromatography or recrystallization. wiley-vch.demdpi.comrsc.org

These multi-step procedures are essential to obtain this compound with the high degree of purity required for subsequent applications and characterization.

Chemical Reactivity and Transformation Pathways of 4 Bromo 1 2 Fluorophenyl 1h Pyrazole

Electrophilic and Nucleophilic Reactivity of the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms. This arrangement creates distinct electronic properties that influence its reactivity. The ring system can participate in both electrophilic and nucleophilic reactions, with the outcome heavily influenced by the nature and position of its substituents.

A decrease in electron density deactivates the pyrazole ring towards electrophilic aromatic substitution. While unsubstituted pyrazoles typically undergo electrophilic attack at the C-4 position, the presence of the electron-demanding 2-fluorophenyl group makes the ring less nucleophilic and thus less reactive towards electrophiles. Competition experiments involving N-aryl pyrazoles with and without electron-withdrawing groups have shown that electron-rich N-aryl substituents lead to faster reaction rates in electrophilic reactions, confirming the deactivating nature of electron-deficient rings. nih.gov

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for substituting a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups that can stabilize the negative charge in the intermediate Meisenheimer complex. nih.govyoutube.com

In 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole, the electron-withdrawing character of the N-1 substituted 2-fluorophenyl ring decreases the electron density at the C-4 position. This electronic pull, combined with the inherent ability of the pyrazole ring to accommodate negative charge, makes the C-4 carbon more electrophilic and susceptible to attack by nucleophiles. Consequently, the bromine atom can be displaced by various nucleophiles. This reactivity is well-documented in related systems; for instance, 4-bromo-nitropyrazole derivatives, which contain a very strong electron-withdrawing nitro group, readily undergo nucleophilic substitution with arylamines in the presence of copper catalysts. osti.gov While the 2-fluorophenyl group is a weaker activator than a nitro group, it similarly promotes the SNAr pathway, allowing for the substitution of the C-4 bromine.

Stability Considerations in Reaction Media

The stability of a chemical compound under various reaction conditions is a critical factor for its synthesis, purification, storage, and application.

Based on synthetic routes reported for analogous N-aryl-4-bromopyrazoles, this compound exhibits good stability and compatibility with a wide range of common organic solvents. These include aprotic polar solvents like dimethylformamide (DMF), and ethereal solvents such as tetrahydrofuran (B95107) (THF), as well as aromatic hydrocarbons like toluene (B28343) and xylene. researchgate.netnih.govresearchgate.net This compatibility allows for flexibility in choosing reaction media for subsequent transformations.

While generally stable, N-aryl pyrazoles can be susceptible to degradation under specific environmental or chemical conditions.

Moisture and Basic Conditions: Pyrazole derivatives can be sensitive to strongly basic conditions. For instance, N-phenylsulphonyl protecting groups can be cleaved from a pyrazole nitrogen under alkaline conditions, indicating that the N-C bond can be labile. rsc.org While the N-aryl bond in 1-(2-fluorophenyl)-1H-pyrazole is more robust, harsh basic conditions could potentially lead to hydrolysis or other degradation pathways over extended periods.

Light: Photodegradation is a known pathway for some phenylpyrazole-containing compounds, such as the insecticide fipronil (B1672679). Under the influence of sunlight, fipronil can be metabolized into various products, including a photodegradate formed via sulfoxide (B87167) extrusion. acs.orgnih.gov This suggests that prolonged exposure to UV light could potentially induce degradation in this compound, possibly involving the C-Br bond or the aromatic systems.

Oxidative Degradation: Some pyrazole-containing compounds have been shown to undergo cytochrome P450-mediated oxidation, leading to the formation of reactive epoxide intermediates that can trigger intramolecular reactions and chemical degradation, including cleavage of the pyrazole ring. hyphadiscovery.com

Derivatization Strategies via the Bromine Moiety

The bromine atom at the C-4 position is a versatile functional handle, enabling a wide array of chemical transformations, particularly transition metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of diverse molecular fragments, making this compound a valuable building block for constructing more complex molecules.

Common derivatization strategies include:

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling the bromopyrazole with various aryl- or vinylboronic acids or esters. nih.govccspublishing.org.cn

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, providing access to 4-amino-pyrazole derivatives by coupling with a broad range of primary and secondary amines. researchgate.netnih.gov

Sonogashira Coupling: Used to form C(sp²)-C(sp) bonds, this reaction couples the bromopyrazole with terminal alkynes, yielding 4-alkynylpyrazoles. nih.govwikipedia.org

Heck Reaction: This palladium-catalyzed reaction forms C-C bonds by coupling the bromopyrazole with alkenes. researchgate.netwikipedia.org

Metal-Halogen Exchange: Treatment with strong organometallic bases, such as n-butyllithium, can induce a bromine-lithium exchange. The resulting 4-lithiated pyrazole is a potent nucleophile that can react with a variety of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups at the C-4 position. rsc.org

The following tables summarize representative conditions for these key transformations as applied to analogous 4-bromopyrazole systems.

Table 1: C-C Bond Forming Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Product |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 4-Aryl-pyrazole |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | 4-Alkynyl-pyrazole |

| Heck | Alkene (e.g., Acrylate) | Pd(OAc)₂ / Ligand | K₂CO₃ or Et₃N | DMF or Toluene | 4-Vinyl-pyrazole |

Table 2: C-N Bond Forming and Other Derivatizations

| Reaction | Reagent | Catalyst/Conditions | Base | Solvent | Typical Product |

|---|---|---|---|---|---|

| Buchwald-Hartwig | Amine (Aryl or Alkyl) | Pd Precatalyst / Ligand (e.g., tBuBrettPhos) | NaOtBu | Toluene | 4-Amino-pyrazole |

| Metal-Halogen Exchange | 1) n-BuLi 2) Electrophile (E+) | -78 °C | - | THF | 4-Substituted-pyrazole (E) |

Cross-Coupling Reactions as a Functionalization Handle

The carbon-bromine bond at the C4 position of pyrazoles is well-suited for participation in various palladium-catalyzed cross-coupling reactions. This approach is a powerful method for forming new carbon-carbon and carbon-nitrogen bonds. While research specifically detailing this compound in all major cross-coupling reactions is not extensively documented, the reactivity of analogous 4-bromo-1-aryl-pyrazoles and other 4-bromopyrazoles provides a strong basis for its expected chemical behavior. nih.govnih.gov

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organohalide with a boronic acid or ester. 4-Bromopyrazoles are effective substrates in Suzuki-Miyaura reactions, allowing for the introduction of various aryl, heteroaryl, or styryl groups. nih.govrsc.org For instance, the coupling of 4-bromo-3,5-dinitro-1H-pyrazole with a range of boronic acids proceeds efficiently using a palladium catalyst like XPhos Pd G2. rsc.org Similarly, unprotected 3- and 4-bromopyrazoles can be coupled with arylboronic acids in good to very good yields. nih.gov Microwave-assisted Suzuki cross-coupling has also been shown to be an effective method for synthesizing 4-substituted arylpyrazoles from 4-iodopyrazoles, a methodology that is often translatable to brominated analogues. rhhz.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org 4-Iodo-1-aryl-3-CF3-pyrazoles have been successfully used in Sonogashira reactions to introduce phenylethynyl groups onto the pyrazole core. nih.gov Given the reactivity trends of halogens in these couplings (I > Br > Cl), it is expected that this compound would undergo similar transformations, likely requiring slightly more forcing conditions than the iodo-analogue. wikipedia.org Copper-free Sonogashira protocols have also been developed, which can be advantageous in synthesizing complex molecules. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov This palladium-catalyzed reaction is a powerful tool for C-C bond formation and has been applied to various bromo(hetero)arenes. researchgate.netresearchgate.net For example, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole has been coupled with acrolein diethyl acetal (B89532) in a palladium-catalyzed reaction. researchgate.net The reaction typically exhibits high selectivity for the trans isomer. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orglibretexts.org The reaction has been successfully applied to 4-bromopyrazole systems. For example, 4-bromo-1H-pyrazole can be coupled with aniline, and 4-bromo-1-tritylpyrazole reacts with various amines, including piperidine (B6355638) and morpholine, using a palladium catalyst with a suitable phosphine (B1218219) ligand like tBuDavePhos. nih.govresearchgate.netnih.gov This demonstrates the utility of the C4-bromo substituent as a handle for introducing diverse amino groups. nih.gov

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Potential Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or XPhos Pd G2 | K₃PO₄ or Na₂CO₃ | 4-Aryl-1-(2-fluorophenyl)-1H-pyrazole |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Amine (e.g., Et₃N) | 4-Alkynyl-1-(2-fluorophenyl)-1H-pyrazole |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | Base (e.g., Et₃N, K₂CO₃) | 4-Vinyl-1-(2-fluorophenyl)-1H-pyrazole |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(dba)₂ / tBuDavePhos | NaOtBu or LHMDS | 4-Amino-1-(2-fluorophenyl)-1H-pyrazole |

Nucleophilic Displacement of Bromine

Direct nucleophilic displacement of a halogen on an aromatic or heteroaromatic ring (SNAr reaction) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. The pyrazole ring itself is electron-rich, which generally disfavors classical SNAr reactions.

However, studies on related compounds show that nucleophilic substitution at the C4 position of the pyrazole ring is possible under specific conditions. For instance, the reaction of 4-bromo-1-methyl-nitropyrazole-carboxylic acids with arylamines to displace the bromine requires the presence of monovalent copper salts as a catalyst. osti.gov The nitro groups on these substrates serve as powerful activating groups, facilitating the nucleophilic attack. In the absence of such strong activating groups on the pyrazole ring of this compound, direct uncatalyzed nucleophilic displacement of the bromine atom by common nucleophiles is expected to be challenging. The reaction would likely require harsh conditions or transition-metal catalysis (e.g., copper-catalyzed Ullmann-type reactions) to proceed efficiently. researchgate.net

| Nucleophile | Reaction Type | Required Conditions | Potential Product |

|---|---|---|---|

| Arylamines | Copper-Catalyzed Nucleophilic Substitution | Cu(I) salt, heat | 4-(Arylamino)-1-(2-fluorophenyl)-1H-pyrazole |

| Alcohols/Alkoxides | Copper-Catalyzed Alkoxylation | CuI, ligand, base, heat | 4-Alkoxy-1-(2-fluorophenyl)-1H-pyrazole |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms.

¹H NMR Analysis for Proton Environment Elucidation

A ¹H NMR spectrum for 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole would be expected to show distinct signals for each unique proton in the molecule. The pyrazole (B372694) ring protons at positions 3 and 5, and the four protons of the 2-fluorophenyl group, would each produce characteristic resonances. The chemical shift (δ, in ppm), integration (number of protons), and multiplicity (splitting pattern) of these signals would confirm the connectivity of the molecule. For instance, the protons on the fluorophenyl ring would exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings.

¹³C NMR Analysis for Carbon Framework Determination

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would yield a distinct signal. The spectrum would show nine signals corresponding to the three carbons of the pyrazole ring and the six carbons of the fluorophenyl ring. The carbon attached to the fluorine atom would appear as a doublet due to carbon-fluorine coupling (¹JCF), a key identifying feature. The carbon atom bonded to bromine would also have a characteristic chemical shift.

Advanced NMR Techniques (e.g., HMBC, NOESY) for Regioisomer Differentiation

To unambiguously confirm the 1,4-disubstitution pattern and the regiochemistry of the N-aryl bond, two-dimensional (2D) NMR experiments are crucial.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment would reveal long-range (2-3 bond) correlations between protons and carbons. For example, correlations between the pyrazole protons and the carbons of the fluorophenyl ring would definitively establish the point of attachment.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique shows through-space correlations between protons that are in close proximity. A NOESY spectrum could confirm the spatial relationship between the proton at position 5 of the pyrazole ring and the ortho-protons of the 2-fluorophenyl group, further verifying the regiochemistry.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, revealing precise atomic positions, bond lengths, and bond angles in the solid state.

Single-Crystal X-ray Diffraction for Molecular and Crystal Parameters

A successful single-crystal X-ray diffraction study of this compound would yield a three-dimensional model of the molecule. This would provide precise measurements for all bond lengths (e.g., C-Br, C-F, C-N, N-N) and bond angles, confirming the planarity of the pyrazole ring and the relative orientation of the phenyl ring. Crystallographic parameters such as the space group, unit cell dimensions, and crystal system would also be determined.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

The crystal packing arrangement reveals the non-covalent interactions that govern the solid-state structure. In the case of this compound, several types of intermolecular interactions would be anticipated:

Halogen Bonding: The bromine atom, and to a lesser extent the fluorine atom, could act as halogen bond donors, interacting with electron-rich atoms like the nitrogen of a neighboring pyrazole ring. nih.gov The directionality and strength of these interactions are significant in crystal engineering. nih.gov

Hydrogen Bonding: Weak C-H···N or C-H···F hydrogen bonds involving the aromatic protons and the pyrazole nitrogen or the fluorine atom could play a role in stabilizing the crystal lattice.

π-π Stacking: Interactions between the aromatic pyrazole and fluorophenyl rings of adjacent molecules could also be a significant feature of the crystal packing.

Without access to peer-reviewed experimental reports or crystallographic databases containing the entry for this compound, the specific data for the tables and detailed discussions requested cannot be generated.

Based on the available search results, it is not possible to generate a comprehensive article on the chemical compound “this compound” that strictly adheres to the detailed spectroscopic outline provided. The search results lack specific experimental data for this exact compound across the requested analytical techniques (Powder X-ray Diffraction, FT-IR, FT-Raman, UV-Vis, and LC-MS).

While the searches yielded information on related pyrazole derivatives, such as isomers or compounds with different substitution patterns, using this data would violate the instruction to focus solely on “this compound.” To maintain scientific accuracy and avoid hallucination, the article cannot be written without the precise data for the specified compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is extensively utilized for the production of gas-phase ions from thermally labile molecules, typically without inducing significant fragmentation. nih.govsemanticscholar.org This method is particularly valuable for determining the molecular weight of a compound by generating intact molecular ions, often as protonated molecules [M+H]⁺ or other adducts. nih.gov

In the analysis of this compound (C₉H₆BrFN₂), ESI-MS is instrumental in confirming its molecular mass and providing insights into its structure through controlled fragmentation studies. The monoisotopic mass of the compound is calculated to be 239.96983 Da. uni.lu

The ESI-mass spectrum in positive ion mode is predicted to show a prominent peak corresponding to the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 240.977. uni.lu The presence of bromine's characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) would result in a doublet for the molecular ion peak and its fragments, with the peaks separated by approximately 2 Da.

Further analysis, often involving tandem mass spectrometry (MS/MS), can induce fragmentation of the molecular ion. nih.gov While specific experimental fragmentation data for this compound is not detailed in the provided sources, general fragmentation patterns for pyrazole derivatives can be inferred. researchgate.netchemguide.co.uk Likely fragmentation pathways for the [M+H]⁺ ion of this compound would involve the cleavage of the pyrazole ring, the loss of the bromine atom, or the fragmentation of the bond linking the pyrazole and the fluorophenyl rings.

Predicted adducts for this compound in ESI-MS are summarized in the table below. These values are calculated based on the compound's molecular formula and are crucial for identifying the compound in a complex matrix. uni.lu

Interactive Table: Predicted ESI-MS Adducts for this compound uni.lu

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 240.97711 |

| [M+Na]⁺ | 262.95905 |

| [M+NH₄]⁺ | 258.00365 |

| [M+K]⁺ | 278.93299 |

| [M-H]⁻ | 238.96255 |

| [M+HCOO]⁻ | 284.96803 |

This data is fundamental for the structural confirmation of synthesized this compound and for its identification in various analytical applications.

Computational Chemistry and Theoretical Investigations of 4 Bromo 1 2 Fluorophenyl 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a leading method in computational quantum mechanics for modeling the electronic structure of many-body systems, including atoms, molecules, and condensed phases. DFT calculations are instrumental in predicting molecular geometries, energies, and other electronic properties. Computational studies on pyrazole (B372694) derivatives frequently employ DFT methods to gain insights into their structural and electronic characteristics. nih.govresearchgate.netnih.govkfupm.edu.sanih.gov

Ground State Geometry Optimization

Ground state geometry optimization is a computational process aimed at finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum on the potential energy surface. This optimized geometry represents the most stable conformation of the molecule. For 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole, this would involve calculating bond lengths, bond angles, and dihedral angles.

However, specific published data from ground state geometry optimization for this compound could not be located. Studies on similar molecules, such as other brominated or fluorinated phenyl-pyrazole derivatives, have utilized DFT methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) to determine their stable geometries. nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Levels and Gap

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and the outcomes of chemical reactions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net

Specific values for the HOMO-LUMO energy levels and the corresponding energy gap for this compound are not available in the reviewed literature.

Correlation of HOMO-LUMO Gap with Chemical Reactivity and Stability

The HOMO-LUMO gap is a key indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. icm.edu.plnankai.edu.cn Conversely, a small gap indicates that the molecule is more polarizable and more reactive. researchgate.net Without the calculated HOMO and LUMO energies for this compound, a specific analysis of its reactivity and stability based on this parameter cannot be provided.

Distribution of Electron Clouds in FMOs

The spatial distribution of the electron clouds for the HOMO and LUMO provides crucial information about where a molecule is likely to react. The HOMO region is electron-rich and prone to electrophilic attack, while the LUMO region is electron-deficient and susceptible to nucleophilic attack. Visualizing the HOMO and LUMO surfaces helps in understanding reaction mechanisms and predicting regioselectivity.

An analysis of the electron cloud distribution for the frontier molecular orbitals of this compound has not been found in published studies. For related pyrazole structures, the HOMO is often located over the pyrazole and phenyl rings, while the LUMO distribution can vary depending on the specific substituents. icm.edu.pl

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. This analysis offers deep insights into molecular stability arising from these electronic interactions. researchgate.netnih.govarabjchem.org

A specific NBO analysis for this compound is not documented in the available scientific literature. Such an analysis would typically detail the key donor-acceptor interactions and their stabilization energies. For example, studies on other pyrazole derivatives have used NBO analysis to understand the stability conferred by hyperconjugative interactions. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. The MEP map uses a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.net

A published MEP map or a detailed analysis of the electrostatic potential for this compound could not be located. In general, for similar heterocyclic compounds, negative potential is often concentrated around electronegative atoms like nitrogen, oxygen, and fluorine, while positive potential is typically found around hydrogen atoms. unar.ac.id

Analysis of Electronic Structure and Charge Distribution

The electronic structure and charge distribution within a molecule are fundamental to understanding its polarity, reactivity, and intermolecular interactions. Methods such as Mulliken population analysis are employed to calculate the partial atomic charges on each atom in the molecule. researchgate.net This analysis for this compound would reveal the effects of the electronegative fluorine and bromine atoms, as well as the nitrogen atoms in the pyrazole ring.

The distribution of charges dictates the molecular electrostatic potential (MEP), highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). It is anticipated that the nitrogen atoms of the pyrazole ring and the fluorine atom would exhibit negative charges, indicating their role as nucleophilic centers. Conversely, the hydrogen atoms and the carbon atom attached to the bromine would likely carry positive charges.

Illustrative Data Table: Mulliken Atomic Charges This table presents hypothetical Mulliken atomic charge values for key atoms in this compound, derived from typical values for similar halogenated phenylpyrazole structures. The calculations are generally performed at a specific level of theory, such as DFT B3LYP/6-311++G(d,p).

| Atom | Hypothetical Charge (e) |

| Br | -0.05 |

| F | -0.25 |

| N (pyrazole) | -0.15 |

| N (pyrazole) | -0.10 |

| C-Br | +0.10 |

| C-F | +0.30 |

| H (pyrazole) | +0.18 |

| H (phenyl) | +0.15 |

Global Reactivity Descriptors

Global reactivity descriptors are crucial parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These descriptors, including chemical hardness, softness, electronegativity, chemical potential, and the electrophilicity index, provide a quantitative measure of a molecule's stability and reactivity. ajchem-a.com The HOMO-LUMO energy gap (ΔE) is particularly important, as a smaller gap suggests higher reactivity and lower kinetic stability. irjweb.com

Chemical Hardness and Softness

Chemical hardness (η) and its reciprocal, softness (σ), are measures of a molecule's resistance to change in its electron distribution. ijarset.com A "hard" molecule has a large HOMO-LUMO gap, indicating high stability and low reactivity, while a "soft" molecule has a small gap, signifying higher polarizability and reactivity. ijarset.com These values are calculated using the energies of the frontier orbitals.

Hardness (η) = (E_LUMO - E_HOMO) / 2

Softness (σ) = 1 / η

Electronegativity and Chemical Potential

Electronegativity (χ) represents the power of a molecule to attract electrons, while the chemical potential (μ) measures the escaping tendency of an electron from an equilibrium system. scielo.org.mx They are formally the negative of each other and are calculated as the average of the HOMO and LUMO energies.

Electronegativity (χ) = - (E_HOMO + E_LUMO) / 2

Chemical Potential (μ) = -χ = (E_HOMO + E_LUMO) / 2

Electrophilicity Index

The global electrophilicity index (ω) quantifies the energy stabilization when a molecule acquires an additional electronic charge from the environment. researchgate.net It is a measure of a molecule's ability to act as an electrophile. A higher electrophilicity index indicates a greater capacity to accept electrons. ijarset.com

Electrophilicity Index (ω) = μ² / (2η)

Illustrative Data Table: Global Reactivity Descriptors This table provides representative values for global reactivity descriptors of a molecule like this compound, based on DFT calculations for related compounds. nih.gov Values are typically expressed in electron volts (eV).

| Descriptor | Formula | Illustrative Value (eV) |

| E_HOMO | - | -6.50 |

| E_LUMO | - | -1.20 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.30 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.65 |

| Chemical Softness (σ) | 1 / η | 0.38 |

| Electronegativity (χ) | - (E_HOMO + E_LUMO) / 2 | 3.85 |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.85 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.80 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. rsc.org It calculates the excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands. biointerfaceresearch.com For this compound, TD-DFT calculations would identify the key electronic transitions, such as π → π* and n → π*, which are responsible for its UV-Vis absorption. nih.gov The analysis typically involves transitions from the HOMO to the LUMO or other nearby unoccupied orbitals. nih.gov

Illustrative Data Table: TD-DFT Electronic Transitions This table shows hypothetical TD-DFT results for the most significant electronic transitions in a solvent like ethanol (B145695). biointerfaceresearch.com

| Calculated Wavelength (λmax) (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

| 285 | 0.25 | HOMO -> LUMO (95%) |

| 250 | 0.18 | HOMO-1 -> LUMO (88%) |

| 220 | 0.12 | HOMO -> LUMO+1 (75%) |

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. fonlo.org Computational methods are used to predict the NLO response of molecules by calculating the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net The magnitude of the first hyperpolarizability (β) is a key indicator of a molecule's second-order NLO activity. nih.gov Molecules with significant intramolecular charge transfer, often found in push-pull systems, tend to exhibit large β values. The presence of electron-withdrawing (F, Br) and electron-rich (pyrazole ring) moieties in this compound suggests it may possess NLO properties. Calculations are often compared against a standard reference material like urea. unar.ac.id

Illustrative Data Table: Nonlinear Optical Properties This table presents hypothetical NLO properties calculated by DFT methods, often compared to urea, a standard reference compound. unar.ac.id

| Property | This compound (Illustrative) | Urea (Reference) |

| Dipole Moment (μ) (Debye) | 3.50 D | 1.37 D |

| Mean Polarizability (α) (esu) | 2.5 x 10⁻²³ | 0.38 x 10⁻²³ |

| First Hyperpolarizability (β_tot) (esu) | 1.2 x 10⁻³⁰ | 0.37 x 10⁻³⁰ |

Static Dipole Moment, Polarizability, and Hyperpolarizability

The nonlinear optical (NLO) properties of a molecule, which are crucial for applications in optoelectronics, are determined by its response to an external electric field. This response is quantified by the static dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). While specific experimental or calculated values for this compound are not extensively documented in current literature, the principles can be understood from studies on analogous compounds. nih.govmdpi.com

Static Dipole Moment (μ): This is a measure of the asymmetry in the molecular charge distribution. A large dipole moment suggests a significant separation of positive and negative charges and is often associated with increased solubility in polar solvents and stronger intermolecular dipole-dipole interactions. For pyrazole derivatives, the magnitude and direction of the dipole moment are highly dependent on the nature and position of substituents. mdpi.com In this compound, the electronegative bromine and fluorine atoms create significant partial charges, resulting in a notable molecular dipole moment.

Polarizability (α): This property describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with delocalized π-electron systems, such as the pyrazole and phenyl rings, typically exhibit higher polarizability. nih.gov This deformability of the electron distribution is a prerequisite for NLO activity.

First Hyperpolarizability (β): This is a tensor quantity that measures the second-order NLO response of a molecule. A large β value is a key indicator of a material's potential for applications like second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. The magnitude of β is highly sensitive to molecular structure, particularly in "push-pull" systems where electron-donating and electron-withdrawing groups are connected by a π-conjugated bridge. chemrxiv.org The pyrazole ring in the target molecule can act as part of this conjugated system, and its NLO properties would be modulated by the electronic effects of the bromo and fluorophenyl substituents.

Theoretical calculations, typically using Density Functional Theory (DFT), are employed to compute these properties. For instance, DFT studies on other novel heterocyclic compounds have successfully predicted their NLO characteristics by calculating μ, α, and β values. nih.gov

Table 1: Conceptual Computational Parameters for NLO Properties This table is illustrative, showing the types of data generated in computational studies of similar molecules.

| Parameter | Description | Expected Influence of Substituents |

|---|---|---|

| Dipole Moment (μ) | Measures the separation of charge within the molecule. | Increased by electronegative Br and F atoms. |

| Polarizability (α) | Describes the deformability of the electron cloud. | Enhanced by the aromatic pyrazole and phenyl rings. |

| Hyperpolarizability (β) | Quantifies the second-order NLO response. | Dependent on the intramolecular charge transfer facilitated by the substituents and π-system. |

Computational Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. nih.govresearchgate.net These studies are fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Ligand-Target Interactions

For this compound, docking studies can predict its potential to interact with various biological targets. Pyrazole-containing compounds are well-known inhibitors of several enzyme classes, particularly protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.govnih.gov

Docking simulations would place the this compound molecule into the active site of a target protein, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or Cyclin-Dependent Kinase 2 (CDK2), both common targets for pyrazole-based inhibitors. nih.govresearchgate.net The software then calculates a "docking score" or binding energy, which estimates the binding affinity. A lower binding energy typically indicates a more stable ligand-protein complex.

Key interactions that would be assessed include:

Hydrogen Bonds: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while an N-H group on a protein residue could be a donor. nih.gov

Hydrophobic Interactions: The phenyl ring is expected to form hydrophobic interactions with nonpolar amino acid residues in the binding pocket, such as valine, leucine, and phenylalanine. nih.gov

Halogen Bonds: The bromine atom at the C4 position can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen on the protein backbone or side chains.

π-π Stacking: The aromatic pyrazole and fluorophenyl rings can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, tryptophan, or histidine. nih.gov

Studies on similar pyrazole derivatives have shown that these interactions are critical for potent inhibition of protein kinase targets. nih.govresearchgate.net

Elucidation of Binding Modes with Biological Macromolecules

Beyond predicting affinity, docking studies elucidate the specific binding mode of the ligand. This involves identifying the precise orientation of the molecule within the active site and the key amino acid residues it interacts with. For example, in the ATP-binding pocket of a kinase, the pyrazole core often serves as a scaffold that orients its substituents to engage with specific sub-pockets. nih.gov

The 1-(2-fluorophenyl) group on this compound would likely occupy a hydrophobic pocket, a common feature observed in docking studies of fluorophenyl-containing kinase inhibitors. nih.gov The bromine atom at the 4-position would be positioned to make specific contacts that could enhance binding affinity or confer selectivity for one target over another. The elucidation of these binding modes is crucial for structure-activity relationship (SAR) studies, where the chemical structure is systematically modified to improve potency and selectivity. nih.gov For instance, docking results for a series of pyrazole derivatives against CDK2 revealed that specific hydrogen bonds with residues like Glu81 and Leu83 were essential for activity. nih.gov

Influence of Substituents on Electronic and Steric Properties

The chemical reactivity, biological activity, and physical properties of the pyrazole core are significantly modulated by the electronic and steric nature of its substituents. acs.orgnih.gov In this compound, the bromine atom and the 2-fluorophenyl group exert profound and distinct influences.

Electronic Effects:

1-(2-fluorophenyl) Group: The phenyl ring itself is generally electron-withdrawing. The addition of a fluorine atom, the most electronegative element, further enhances this electron-withdrawing nature via a strong inductive effect (-I). This effect reduces electron density on the N1 atom of the pyrazole ring.

Steric Effects:

4-Bromo Group: The bromine atom is significantly larger than a hydrogen atom, introducing steric bulk at the C4 position of the pyrazole ring. This can influence how the molecule fits into a constrained enzyme active site.

The interplay of these electronic and steric factors is complex. For example, while both substituents are electron-withdrawing, their steric properties dictate how the molecule can orient itself to form favorable interactions within a binding pocket. acs.org The unique combination of these effects in this compound defines its specific chemical character and its potential as a bioactive molecule.

Table 2: Summary of Substituent Effects

| Substituent | Electronic Effect | Steric Effect |

|---|---|---|

| 4-Bromo | Inductively electron-withdrawing (-I). | Introduces moderate steric bulk at the C4 position. |

| 1-(2-fluorophenyl) | Phenyl ring and fluorine are inductively electron-withdrawing (-I). | Introduces significant steric bulk at N1; ortho-fluoro group promotes a twisted conformation. |

Biological Activity and Structure Activity Relationship Sar Studies

General Overview of Pharmacological Potential of Pyrazole (B372694) Scaffolds

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. nih.gov This core structure is present in a variety of FDA-approved drugs, demonstrating its therapeutic importance. nih.gov Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antioxidant properties. nih.govsrrjournals.com The versatility of the pyrazole ring allows for substitutions at various positions, which significantly influences its biological activity and provides a basis for structure-activity relationship (SAR) studies. nih.gov The introduction of different functional groups on the pyrazole ring system can modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds, leading to the development of potent and selective therapeutic agents. srrjournals.comnih.gov

In Vitro and In Vivo Biological Evaluation of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole Derivatives

While specific research focusing exclusively on this compound is limited in the readily available scientific literature, the biological activities of structurally related compounds, particularly those bearing bromo- and fluoro-phenyl moieties, have been investigated. These studies provide valuable insights into the potential pharmacological profile of the target compound and its derivatives.

Anticancer and Antiproliferative Activities

Pyrazole derivatives are a significant class of compounds investigated for their anticancer properties. The presence of halogen substituents, such as bromine and fluorine, on the phenyl rings attached to the pyrazole core has been shown to be a key determinant of their antiproliferative activity.

Studies on various bromo- and fluorophenyl-substituted pyrazole derivatives have demonstrated their efficacy against a range of cancer cell lines. For instance, a series of pyrazoline derivatives, which share a similar core structure, were evaluated for their cytotoxic effects. One of the most active compounds, substituted with a 4-bromophenyl group at the pyrazole ring, exhibited significant inhibitory activity against human lung adenocarcinoma (A549), human cervical carcinoma (HeLa), and human breast carcinoma (MCF-7) cell lines. frontiersin.org

Another study highlighted that substitution with electron-withdrawing groups, such as a bromo group, on the phenyl ring of aryldiazenyl pyrazole derivatives significantly enhanced their anticancer potential compared to the unsubstituted phenyl derivative. This was demonstrated by the potent activity of a bromo-substituted derivative against breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116) cell lines. nih.gov

The following table summarizes the in vitro anticancer activity of selected bromo-phenyl substituted pyrazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

| 4-bromophenyl substituted pyrazoline | A549 (Lung) | 8.0 |

| HeLa (Cervical) | 9.8 | |

| MCF-7 (Breast) | 5.8 | |

| Bromo-substituted aryldiazenyl pyrazole | MCF-7 (Breast) | 17.8 ± 0.5 |

| HepG2 (Liver) | 4.4 ± 0.4 | |

| HCT-116 (Colon) | 4.2 ± 0.2 |

Data sourced from multiple studies on related pyrazole derivatives.

The anticancer effects of pyrazole derivatives are often attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells. While specific mechanistic data for this compound is not available, studies on related compounds provide insights into these processes.

For example, certain pyrazole derivatives have been shown to induce cell cycle arrest at the G2/M phase in HepG-2 cells. frontiersin.org This arrest prevents the cancer cells from progressing through mitosis, ultimately leading to cell death. Apoptosis, or programmed cell death, is another key mechanism. Pyrazole derivatives have been reported to induce apoptosis in various cancer cell lines. This is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

The induction of apoptosis by pyrazole derivatives is mediated by the modulation of various key regulatory proteins. While direct evidence for this compound is not available, the general mechanism for related compounds involves the activation of the caspase cascade. Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis.

Furthermore, pyrazole derivatives can influence the expression of proteins in the Bcl-2 family. Pro-apoptotic proteins like Bax are often upregulated, while the expression of anti-apoptotic proteins like Bcl-2 is downregulated. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases. The tumor suppressor protein p53 is another critical player that can be upregulated by pyrazole derivatives, leading to the induction of apoptosis. Poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair, is often cleaved by caspases during apoptosis, and this cleavage is a hallmark of apoptotic cell death.

Antimicrobial Activities

Pyrazole derivatives are also recognized for their significant antimicrobial properties. The incorporation of halogen atoms into the structure of pyrazole derivatives has been shown to enhance their antibacterial and antifungal activities.

Studies on various halo-substituted pyrazole derivatives have demonstrated their efficacy against a range of microorganisms. For instance, certain fluorophenyl-substituted pyrazole derivatives have shown potent activity against various Gram-positive bacteria. nih.gov Similarly, pyrazole derivatives containing a bromo-substituent have exhibited good antibacterial activity. The antimicrobial activity is often attributed to the ability of these compounds to inhibit essential microbial enzymes or disrupt cell membrane integrity. The specific antimicrobial spectrum and potency can be influenced by the nature and position of the halogen substituents on the phenyl ring, as well as other structural features of the pyrazole derivative.

Antibacterial Spectrum (Gram-Positive and Gram-Negative Bacteria)

While direct experimental data on the antibacterial activity of this compound is not extensively documented in the reviewed literature, the broader class of pyrazole derivatives has demonstrated significant potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. meddocsonline.orgnih.govmdpi.com

The antibacterial activity of pyrazole derivatives is often linked to their ability to inhibit essential bacterial enzymes, such as DNA gyrase. nih.govresearchgate.net The specific activity of this compound remains to be determined through direct microbiological screening.

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives

| Compound Name | Test Organism | Activity/MIC |

|---|---|---|

| (Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl) but-3-en-2-one | S. aureus | Good activity, MIC = 32 μg/mL meddocsonline.org |

| Imidazo-pyridine substituted pyrazoles | Gram-positive & Gram-negative strains | Potent, broad-spectrum; MIC <1 μg/mL nih.gov |

| Pyrazole-thiazole hybrids with hydrazone moiety | S. aureus, Klebsiella planticola | Potent; MIC = 1.9-3.9 μg/mL nih.gov |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | S. aureus, B. subtilis, K. pneumoniae, E. coli | High activity; MIC = 2.9-7.8 µg/mL nih.gov |

Note: This table presents data for structurally related compounds to illustrate the potential of the pyrazole class, not for this compound itself.

Antifungal Spectrum (Yeast and Filamentous Fungi)